

O-(2-Tert-butoxyethyl)hydroxylamine CAS number 1023742-13-3

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	<i>O-(2-Tert-butoxyethyl)hydroxylamine</i>
Cat. No.:	B7978781

[Get Quote](#)

An In-Depth Technical Guide to **O-(2-Tert-butoxyethyl)hydroxylamine** (CAS 1023742-13-3): A Key Reagent in Modern Drug Discovery

Abstract

O-(2-Tert-butoxyethyl)hydroxylamine is a bifunctional chemical reagent of increasing importance in the fields of medicinal chemistry and drug development. Characterized by a reactive hydroxylamine moiety and a sterically influential tert-butoxyethyl group, this compound serves as a critical building block in complex molecular architectures. Its primary utility lies in its application as a linker component in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it facilitates the covalent linkage of targeting ligands while imparting favorable physicochemical properties. This guide provides a comprehensive technical overview of its properties, synthesis, core applications, and handling protocols, designed for researchers, chemists, and drug development professionals seeking to leverage its unique chemical attributes.

Introduction: The Strategic Value of a Bifunctional Building Block

In the landscape of advanced chemical synthesis, particularly for therapeutic agents, molecules that offer both reactivity and structural control are invaluable. **O-(2-Tert-**

butoxyethyl)hydroxylamine (CAS 1023742-13-3) has emerged as such a compound, finding a niche in applications that demand precise molecular assembly.

The Hydroxylamine Moiety in Bioconjugation

The hydroxylamine functional group (-ONH₂) is a cornerstone of modern bioconjugation chemistry.^[1] Its reaction with aldehydes and ketones to form stable oxime linkages (C=N-O) is highly efficient and chemoselective, proceeding under mild conditions.^[2] This makes it an ideal tool for covalently linking molecular fragments, from small molecules to large biologics, with high specificity and yielding a bond that is exceptionally stable across a broad pH range.^[2]

Structural Rationale of O-(2-Tert-butoxyethyl)hydroxylamine

The utility of this specific hydroxylamine derivative stems from its dual-function structure:

- The Alkoxyamine "Head": The H₂N-O- group provides the reactive handle for forming stable oxime bonds, a critical function for building linkers.^[2]
- The Tert-butoxyethyl "Tail": The -(CH₂)₂-O-C(CH₃)₃ fragment is not merely a spacer. The bulky tert-butyl group provides steric hindrance that can influence reaction selectivity and conformational preferences of the final molecule.^[3] Furthermore, the ether linkage contributes to the molecule's overall polarity and solubility profile, which are critical parameters in drug design.^{[4][5]}

This combination of a reliable conjugation handle with a property-modulating tail makes it a strategic choice for constructing the linkers used in advanced therapeutic modalities like PROTACs.

Physicochemical and Analytical Profile

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective use.

Key Physicochemical Properties

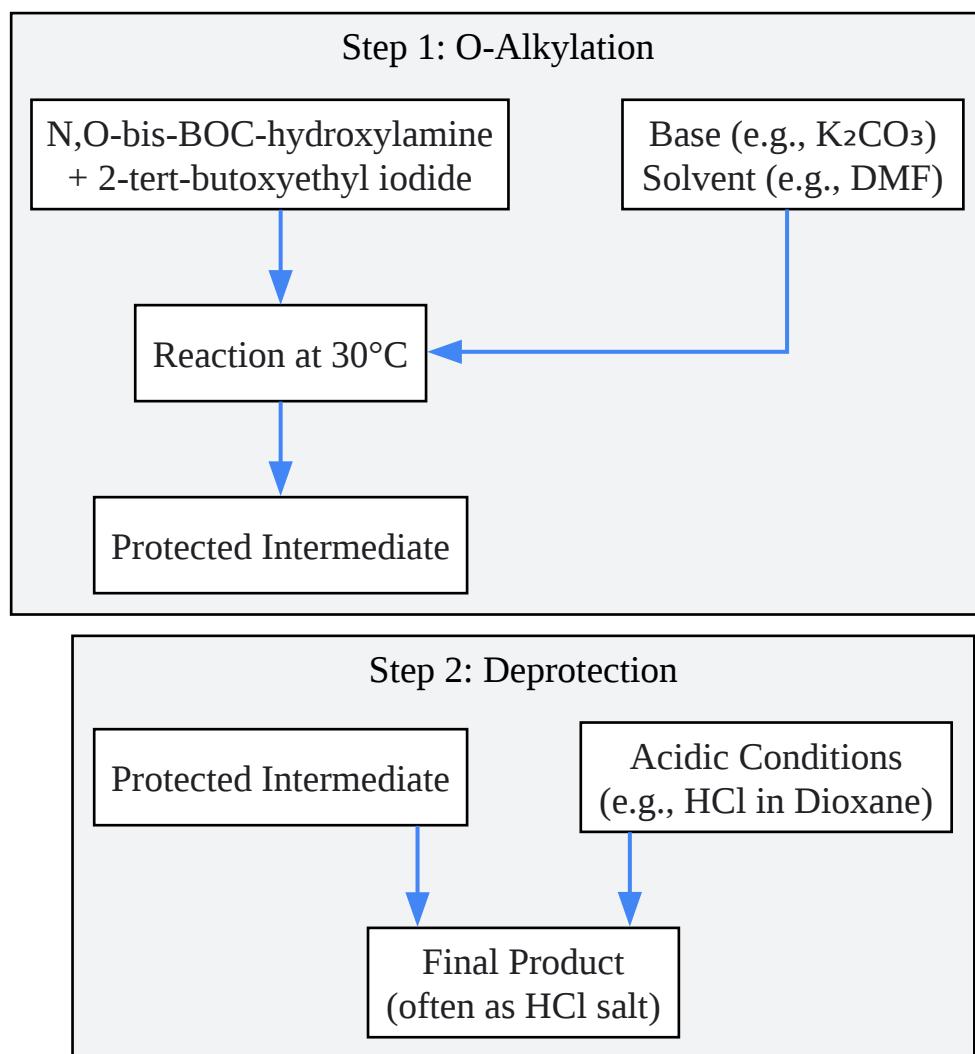
The essential properties of **O-(2-Tert-butoxyethyl)hydroxylamine** are summarized below for quick reference.

Property	Value	Source(s)
CAS Number	1023742-13-3	[6][7]
Molecular Formula	C ₆ H ₁₅ NO ₂	[4][7]
Molecular Weight	133.19 g/mol	[7]
IUPAC Name	O-[2-[(2-methylpropan-2-yl)oxy]ethyl]hydroxylamine	[7]
Appearance	Colorless Liquid	[4][5]
Boiling Point	186.5 °C at 760 mmHg	[4][8]
Density	0.925 g/cm ³	[4][8]
Flash Point	63.9 °C	[4]

Analytical Characterization

Validation of purity and structural integrity is critical. The primary analytical methods for this compound are:

- NMR Spectroscopy (¹H, ¹³C): Provides unambiguous structural confirmation. Key expected signals in ¹H NMR include a singlet around 1.2 ppm corresponding to the nine equivalent protons of the tert-butyl group, and multiplets for the two ethylenic (-CH₂-) groups.[3]
- High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): Essential for assessing purity and confirming the molecular weight. A reverse-phase C18 column with electrospray ionization (ESI) is typically effective for detecting the parent ion and any potential impurities.[3]


Synthesis and Purification Protocol

While commercially available, understanding the synthesis of **O-(2-Tert-butoxyethyl)hydroxylamine** provides insight into potential impurities and handling

considerations. A common laboratory-scale approach involves the O-alkylation of a protected hydroxylamine.

Synthetic Workflow Overview

The synthesis can be logically broken down into two main stages: the coupling of the side chain to a protected hydroxylamine core, followed by deprotection to yield the final product. The use of a doubly-protected hydroxylamine, such as N,O-bis(tert-butoxycarbonyl)hydroxylamine, ensures that alkylation occurs selectively at the oxygen atom.

[Click to download full resolution via product page](#)

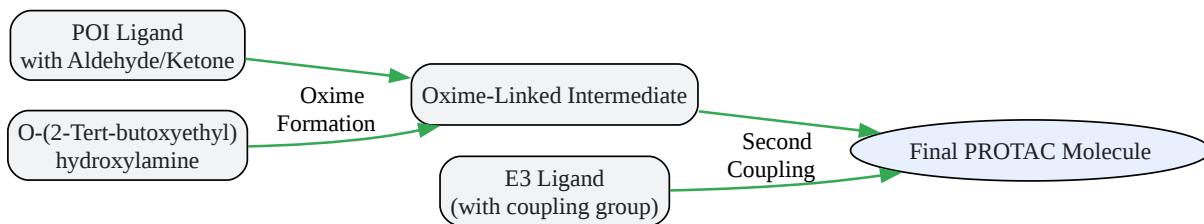
Caption: General workflow for the synthesis of **O-(2-Tert-butoxyethyl)hydroxylamine**.

Detailed Experimental Protocol: O-Alkylation

This protocol describes the first key stage of the synthesis.

- **Reagent Preparation:** In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), dissolve N,O-bis(tert-butoxycarbonyl)hydroxylamine (1.0 equiv) in anhydrous dimethylformamide (DMF).
 - **Causality:** DMF is an excellent polar aprotic solvent for this S_N2 reaction, effectively solvating the cation of the base without interfering with the nucleophile. An inert atmosphere prevents side reactions with atmospheric moisture.
- **Addition of Base:** Add anhydrous potassium carbonate (K_2CO_3 , ~1.25 equiv). Stir the suspension vigorously.
 - **Causality:** K_2CO_3 is a mild inorganic base sufficient to deprotonate the hydroxylamine, generating the nucleophile required for the subsequent alkylation step.
- **Alkylation:** Add 2-tert-butoxyethyl iodide (1.0 equiv) dropwise to the suspension.
 - **Causality:** The iodide is an excellent leaving group, facilitating the nucleophilic substitution reaction. Dropwise addition helps to control any potential exotherm.
- **Reaction Monitoring:** Heat the reaction mixture to approximately 30°C and monitor its progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-2 hours).
- **Workup and Purification:** Upon completion, cool the reaction, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude intermediate is typically purified by column chromatography.
 - **Self-Validation:** The success of this stage is confirmed by LC-MS analysis of the purified intermediate, which should show a mass corresponding to the BOC-protected product.

Core Application: A Versatile Linker in PROTAC Design


The primary application driving interest in **O-(2-Tert-butoxyethyl)hydroxylamine** is its role as a building block for PROTAC linkers.

Primer on PROTAC Technology

PROTACs are heterobifunctional molecules that induce the degradation of a target Protein of Interest (POI).^[9] They consist of three parts: a ligand for the POI, a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.^[10] The linker is not merely a spacer; its length, rigidity, and chemical composition are critical determinants of the PROTAC's ability to form a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is essential for ubiquitination and subsequent degradation.^{[9][11]}

Role in PROTAC Assembly

O-(2-Tert-butoxyethyl)hydroxylamine is used to introduce a reactive handle for conjugating one of the PROTAC's ligands. The typical workflow involves reacting the hydroxylamine with an aldehyde or ketone functionality present on a POI ligand or an E3 ligase ligand to form a stable oxime bond.

[Click to download full resolution via product page](#)

Caption: Logical flow for incorporating the hydroxylamine linker into a PROTAC.

Key Chemical Reactivity

The synthetic utility of this reagent is dominated by the reactivity of the hydroxylamine group.

Mechanism of Oxime Formation

The reaction with a carbonyl compound (aldehyde or ketone) is a two-step process:

- Nucleophilic Addition: The lone pair on the nitrogen atom of the hydroxylamine attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.
- Dehydration: This intermediate then eliminates a molecule of water to form the final, stable C=N double bond of the oxime. This step is often catalyzed by mild acid.

Caption: Simplified mechanism of oxime formation from a carbonyl and a hydroxylamine.

This reaction's reliability and the stability of the resulting bond make it a preferred method for bioconjugation over other linkages like hydrazones, which can be more susceptible to hydrolysis.[\[2\]](#)

Safety, Handling, and Storage

Proper handling is essential to ensure laboratory safety and maintain the reagent's integrity.

Hazard Profile

O-(2-Tert-butoxyethyl)hydroxylamine is classified with several hazards.[\[7\]](#)

Hazard Class	GHS Statement	Precaution
Flammability	H226: Flammable liquid and vapor	Keep away from heat, sparks, and open flames.[5][6]
Acute Toxicity	H302: Harmful if swallowed	Do not eat, drink, or smoke when using. Wash hands thoroughly after handling.[6][7]
Skin Irritation	H315: Causes skin irritation	Wear protective gloves and clothing.[5][6]
Eye Damage	H318/H319: Causes serious eye damage/irritation	Wear eye/face protection.[5][7]
Respiratory Irritation	H335: May cause respiratory irritation	Use only outdoors or in a well-ventilated area.[5][7]

Recommended Handling and Storage

- Handling: Always handle this chemical within a certified chemical fume hood. Use non-sparking tools and take measures to prevent static discharge.[6] Personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves, is mandatory.
- Storage: Store in a tightly closed container in a cool, well-ventilated place. For long-term stability, it is recommended to keep the product in a dark place under an inert atmosphere at 2-8°C.[5][12]

Conclusion

O-(2-Tert-butoxyethyl)hydroxylamine is more than a simple chemical intermediate; it is a sophisticated tool for molecular engineering. Its unique structure, combining a robust conjugation handle with a functionality-tuning side chain, makes it exceptionally well-suited for the rational design of complex therapeutics like PROTACs. For researchers in drug discovery, a deep understanding of its properties, synthesis, and reactivity is key to unlocking its full potential in creating the next generation of targeted medicines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Hydroxylamine - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride | 1260836-58-5 | Benchchem [benchchem.com]
- 4. Cas 1023742-13-3,O-(2-tert-butoxyethyl)hydroxylamine | lookchem [lookchem.com]
- 5. O-[2-(tert-Butoxy)ethyl]hydroxylamine | 1023742-13-3 [sigmaaldrich.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. O-(2-tert-butoxyethyl)hydroxylamine | C6H15NO2 | CID 46856370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chempep.com [chempep.com]
- 11. ptc.bocsci.com [ptc.bocsci.com]
- 12. 1023742-13-3|O-[2-(tert-Butoxy)ethyl]hydroxylamine|BLD Pharm [bldpharm.com]
- To cite this document: BenchChem. [O-(2-Tert-butoxyethyl)hydroxylamine CAS number 1023742-13-3]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b7978781#o-2-tert-butoxyethyl-hydroxylamine-cas-number-1023742-13-3>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com